molecular formula C13H12F5NO B2971940 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone CAS No. 2309711-69-9

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

货号 B2971940
CAS 编号: 2309711-69-9
分子量: 293.237
InChI 键: WYEOGOWEQZJWPW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and received approval from the US Food and Drug Administration (FDA) in 2015.

作用机制

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone selectively targets mutant EGFR, which is commonly found in NSCLC. It irreversibly inhibits the activity of EGFR by binding to the ATP-binding site of the kinase domain, preventing downstream signaling and cell proliferation. Unlike other TKIs, 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone does not inhibit wild-type EGFR, reducing the risk of toxicity and side effects.
Biochemical and Physiological Effects
1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has been shown to induce apoptosis and cell cycle arrest in NSCLC cells with EGFR mutations. It also inhibits tumor growth and metastasis in preclinical models. In clinical trials, 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has demonstrated a favorable safety profile, with fewer adverse events compared to other TKIs.

实验室实验的优点和局限性

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has several advantages for laboratory experiments, including its high selectivity for mutant EGFR, its irreversible binding to the kinase domain, and its low toxicity. However, its high cost and limited availability may be a limitation for some researchers.

未来方向

Future research on 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone could focus on several areas, including:
1. Development of resistance mechanisms and strategies to overcome them
2. Identification of biomarkers for patient selection and treatment response prediction
3. Combination with other therapies to improve treatment outcomes
4. Optimization of dosing and administration schedules to maximize efficacy and minimize toxicity
5. Exploration of its potential in other cancer types with EGFR mutations.

合成方法

The synthesis of 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone involves several steps, including the reaction of 3-(trifluoromethyl)phenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-(3-(difluoromethyl)azetidin-1-yl)ethanone in the presence of a base to yield the final product.

科学研究应用

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has been extensively studied for its efficacy in treating NSCLC, particularly in patients with EGFR mutations. It has shown promising results in clinical trials, with a high response rate and prolonged progression-free survival compared to other TKIs. 1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone has also been studied in combination with other therapies, such as chemotherapy and immunotherapy, to improve treatment outcomes.

属性

IUPAC Name

1-[3-(difluoromethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F5NO/c14-12(15)9-6-19(7-9)11(20)5-8-2-1-3-10(4-8)13(16,17)18/h1-4,9,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYEOGOWEQZJWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(Difluoromethyl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。